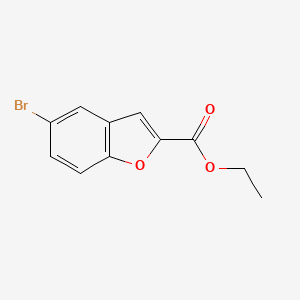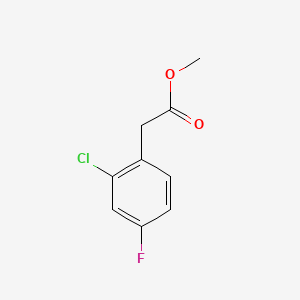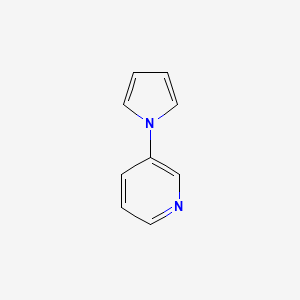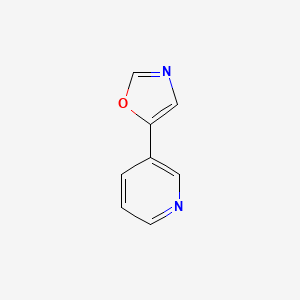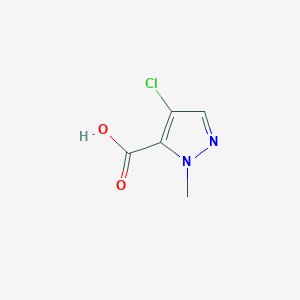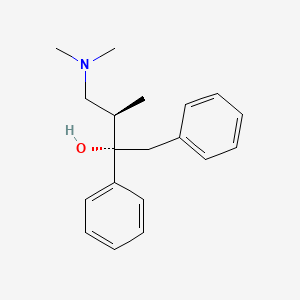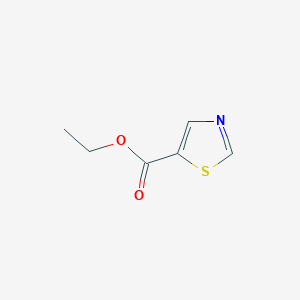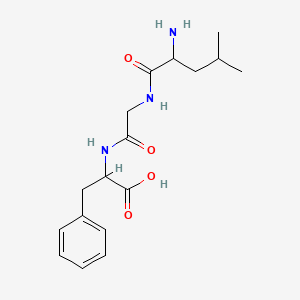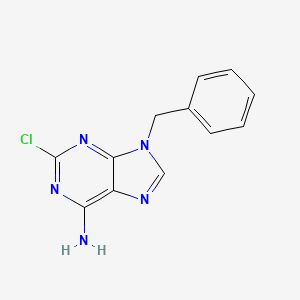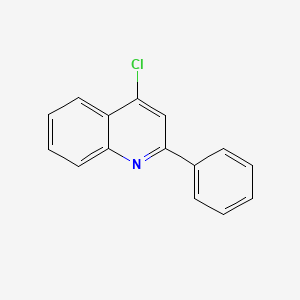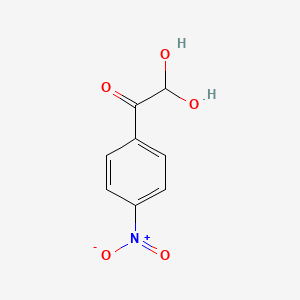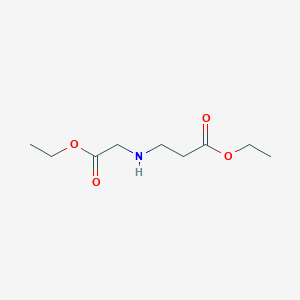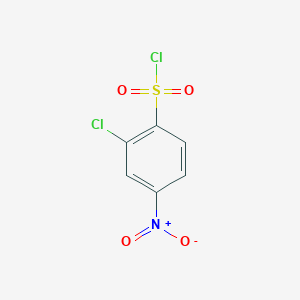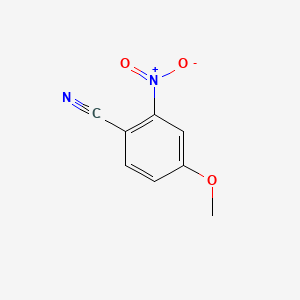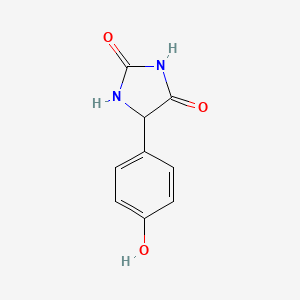
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione
Übersicht
Beschreibung
“5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a chemical compound with the CAS Number: 2420-17-9 and a molecular weight of 192.17 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of “5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” involves various reaction conditions and yields . For instance, one method involves a reaction at 90°C for 6 hours . Another method involves a reaction at 65°C for 8 hours .Molecular Structure Analysis
The molecular structure of “5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is represented by the InChI Code: 1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,12-13H, (H2,10,11,14) .Physical And Chemical Properties Analysis
“5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” is a solid at room temperature . The compound’s InChI Code is 1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,12-13H, (H2,10,11,14) .Wissenschaftliche Forschungsanwendungen
1. Synthesis of New Imidazolidin-2,4-dione Derivatives
- Summary of Application: This research focuses on the synthesis of new imidazolidin-2,4-dione and 2-thioxoimidazolidin-4-ones via C-Phenylglycine derivatives . These compounds are of interest due to their anticonvulsant, antiarrhythmic properties, and potential use against diabetes .
- Methods of Application: The synthesis involves the reaction of amino acids with C-phenylglycine, phenyl isocyanate, and phenyl isothiocyanate . Four amino-derivatives and eight imidazolidinic derivatives were obtained in yields of 70–74% .
- Results or Outcomes: The mass, infrared, 1H, and 13C-NMR spectra of representative products were discussed .
2. Crystal Structure Analysis
- Summary of Application: The research involves the crystal structure, hydrogen bond patterns, and Hirshfeld surface analysis of (S)-5-(4-hydroxybenzyl)-imidazolidine-2,4-dione .
- Methods of Application: The study involves the use of X-ray crystallography and computational methods to analyze the crystal structure and intermolecular interactions .
- Results or Outcomes: The most important contributions to the surface contacts are from H…H (34.9%), O…H/H…O (19.2%), C…H/H…C (11.9%), Cl…H/H…Cl (10.7%) and N…H/H…N (10.4%) interactions .
3. Anticonvulsant and Antibacterial Applications
- Summary of Application: This research involves the synthesis of new compounds containing two or three biologically active imidazolidine-2,4-dione and thiazolidine-2,4-dione (TZD) cores . These compounds are studied for their potential anticonvulsant and antibacterial properties .
- Methods of Application: The synthesis involves two- and three-way optimization of 3 and 4CR by Knoevenagel condensation . The structure of these derivatives was confirmed by FT-IR, 1H NMR, 13C NMR, and Elemental analysis .
- Results or Outcomes: The in-silico molecular docking study results showed that molecules 5c, 7, 9, and 10 among the synthesized compounds lead to more binding affinity toward the Voltage-Gated Sodium Channel Inner Pore (VGCIP), thus, they may be considered as good anticonvulsant agents . Also, the antibacterial properties of these derivatives were experimentally investigated confirming the results obtained by the ligand–protein molecular docking calculation .
4. Skin Sensitization Test
- Summary of Application: The research involves the use of “5-(4-Hydroxyphenyl)imidazolidine-2,4-dione” in a skin sensitization test known as the U-SENS assay .
- Methods of Application: The U-SENS assay is an in vitro method to assess skin sensitization. Dendritic cell activation following exposure to sensitizers was modeled in the U937 human myeloid cell line by measuring the induction of the expression of CD86 by flow cytometry .
- Results or Outcomes: U-SENS showed 79% specificity, 90% sensitivity, and 88% accuracy . A four laboratory ring study demonstrated the transferability, reliability, and reproducibility of U-SENS, with a reproducibility of 95% within laboratories and 79% between-laboratories .
5. Anticancer Agents
- Summary of Application: This research involves the progress and structural modification of 5-imidazolinone derivatives in the search for effective anticancer agents . These compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .
- Methods of Application: The study involves the examination of the structural modification of 5-imidazolinone derivatives .
- Results or Outcomes: The research suggests that these compounds could be promising anticancer agents with better therapeutic potential for the suppression of tumors .
6. Antibacterial and Antifungal Activities
- Summary of Application: This research involves the evaluation of the antibacterial properties of these derivatives . The ligand–protein molecular docking calculation using the active sites of the following bacterial proteins has been performed .
- Methods of Application: The study involves the use of molecular docking for antibacterial drug binding .
- Results or Outcomes: According to the calculation, compound 10 leads to the most efficient antibacterial activity against two Gram-positive bacteria and compounds 4a and 7 with Gram-negative proteins bacterial . The highest binding affinity is related to compound 7 for the Gram-negative P. aeruginosa (PDB ID: 5U39) protein target . The antibacterial properties of these derivatives were also experimentally investigated confirming the results obtained by the ligand–protein molecular docking calculation .
Safety And Hazards
The compound is classified as hazardous to the aquatic environment, long-term (Chronic) - Category Chronic 1 . It has the signal word “Danger” and the hazard statement "H410 Very toxic to aquatic life with long-lasting effects" . Precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .
Eigenschaften
IUPAC Name |
5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-6-3-1-5(2-4-6)7-8(13)11-9(14)10-7/h1-4,7,12H,(H2,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTNMIARZPDSDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C(=O)NC(=O)N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401036167 | |
| Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |
CAS RN |
2420-17-9 | |
| Record name | 5-(4-Hydroxyphenyl)-2,4-imidazolidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2420-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002420179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2420-17-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101474 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401036167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-hydroxyphenyl)imidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.583 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

